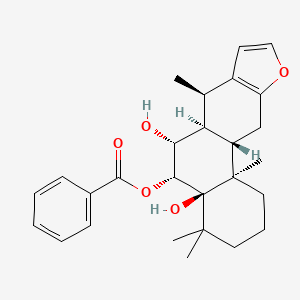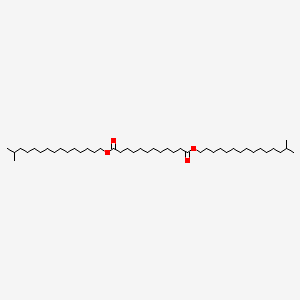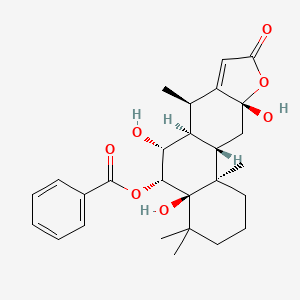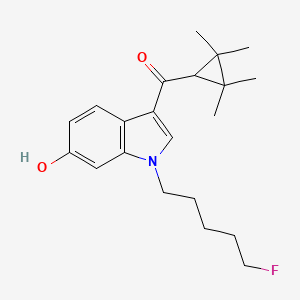
XLR11 6-hydroxyindole metabolite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
XLR11 6-ヒドロキシインドール代謝物は、合成カンナビノイドXLR11の主要なモノヒドロキシル化尿中代謝物です。 XLR11は、テトラメチルシクロプロピル基を特徴とする合成カンナビノイドであり、中枢カンナビノイド受容体1よりも末梢カンナビノイド受容体2に対して選択性を示します 。 この化合物は、N-(5-フルオロペンチル)鎖も持っていますが、これはカンナビノイド受容体への結合を増加させます 。 XLR11 6-ヒドロキシインドール代謝物の生物学的および毒性学的特性は、完全には評価されておらず、主に法医学および研究用途に使用されています .
準備方法
XLR11 6-ヒドロキシインドール代謝物の調製には、XLR11の合成とその代謝変換が含まれます。 XLR11は、インドール誘導体から始まる一連の化学反応によって合成されます。 反応条件には、インドール環に所望の置換基と官能基化を実現するための、さまざまな試薬と触媒の使用が含まれます
化学反応の分析
XLR11 6-ヒドロキシインドール代謝物は、酸化、ヒドロキシル化、脱フッ素化などのさまざまな化学反応を受けます 。 これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤や、シトクロムP450などの酵素が含まれます 。 これらの反応から生成される主な生成物には、ヒドロキシル化代謝物と脱フッ素化代謝物が含まれます 。 たとえば、酸化脱フッ素化により、ヒドロキシル化された2,4-ジメチルペント-1-エン部分を有する代謝物が生成されます .
科学研究アプリケーション
XLR11 6-ヒドロキシインドール代謝物は、特に法化学および毒性学において、さまざまな科学研究用途に使用されています 。 これは、生物学的試料中のXLR11の摂取を検出および定量するための分析用基準物質として役立ちます 。 この化合物は、合成カンナビノイドの代謝経路と生体変換を調査する研究にも使用されています 。 さらに、合成カンナビノイドの薬理作用と受容体結合親和性に焦点を当てた研究にも使用されています .
科学的研究の応用
XLR11 6-hydroxyindole metabolite is used in various scientific research applications, particularly in forensic chemistry and toxicology . It serves as an analytical reference standard for the detection and quantification of XLR11 intake in biological samples . The compound is also used in studies investigating the metabolic pathways and biotransformation of synthetic cannabinoids . Additionally, it is employed in research focused on the pharmacological effects and receptor binding affinities of synthetic cannabinoids .
作用機序
XLR11 6-ヒドロキシインドール代謝物の作用機序には、カンナビノイド受容体との相互作用が含まれます。 母体化合物であるXLR11は、カンナビノイド受容体1とカンナビノイド受容体2の両方に結合しますが、カンナビノイド受容体2に対してより高い選択性を示します 。 この結合により、Gタンパク質共役受容体が活性化され、それがさまざまな細胞内シグナル伝達経路を調節します 。 XLR11 6-ヒドロキシインドール代謝物の作用に関与する特定の分子標的および経路は、まだ完全に解明されていません .
類似化合物との比較
特性
IUPAC Name |
[1-(5-fluoropentyl)-6-hydroxyindol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FNO2/c1-20(2)19(21(20,3)4)18(25)16-13-23(11-7-5-6-10-22)17-12-14(24)8-9-15(16)17/h8-9,12-13,19,24H,5-7,10-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZGNIKIHSWKZFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=C2C=CC(=C3)O)CCCCCF)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101043153 |
Source


|
| Record name | XLR11 6-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1630022-98-8 |
Source


|
| Record name | XLR11 6-Hydroxyindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101043153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
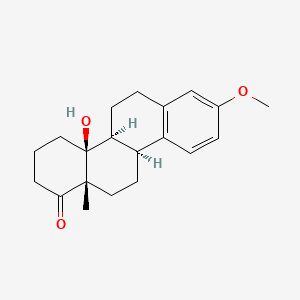
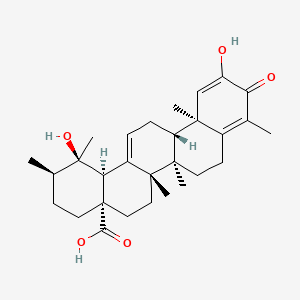
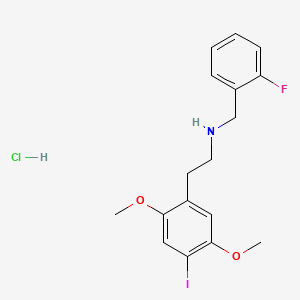
![(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-6-methylhept-6-en-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B592888.png)

![Ethanone, 1-[3-(ethoxymethylene)cyclobutyl]- (9CI)](/img/new.no-structure.jpg)
![(1-Acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl) octa-2,4-dienoate](/img/structure/B592899.png)
